N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with a unique structure that combines an oxolane ring, a hydroxyethyl group, and a tetrahydronaphthalene sulfonamide moiety
Properties
IUPAC Name |
N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c19-9-7-17(8-10-22-13-17)12-18-23(20,21)16-6-5-14-3-1-2-4-15(14)11-16/h5-6,11,18-19H,1-4,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJQPFHRSCBAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCOC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxolane ring, followed by the introduction of the hydroxyethyl group. The final step involves the sulfonation of the tetrahydronaphthalene moiety and subsequent coupling with the oxolane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The oxolane ring and hydroxyethyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: shares similarities with other sulfonamide derivatives and oxolane-containing compounds.
Oxolane derivatives: Compounds with similar oxolane rings but different substituents.
Sulfonamide derivatives: Compounds with sulfonamide groups attached to various aromatic or aliphatic backbones.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
